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molecular formula C17H20N2O3S B3030580 N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide CAS No. 923289-20-7

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

Cat. No. B3030580
M. Wt: 332.4
InChI Key: GZYNUOMXGGSXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741926B2

Procedure details

A solution of (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone (18.6 g, 104 mmol) in dioxane (50 mL) was added under nitrogen to a suspension of 4-isopropylthiazole-2-carbonyl chloride in dioxane (250 mL). After 2 h at room temperature, the reaction mixture was concentrated to dryness. Then, the residue was partitioned between an aqueous solution of NaHCO3 and AcOEt, organic layer was washed with brine, dried (Na2SO4), and evaporated. The residue was triturated in diisopropyl ether, filtered off and washed with diisopropyl ether to give 30.8 g (90%) of the title product 35.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11]([CH3:13])=[O:12].[CH:14]([C:17]1[N:18]=[C:19]([C:22](Cl)=[O:23])[S:20][CH:21]=1)([CH3:16])[CH3:15]>O1CCOCC1>[CH:14]([C:17]1[N:18]=[C:19]([C:22]([NH:1][C:2]2[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=2[C:11](=[O:12])[CH3:13])=[O:23])[S:20][CH:21]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=C(C=CC(=C1C)OC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Then, the residue was partitioned between an aqueous solution of NaHCO3 and AcOEt, organic layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C=1N=C(SC1)C(=O)NC1=C(C=CC(=C1C)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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